molecular formula C12H19ClO B14346243 3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one CAS No. 92490-57-8

3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one

Katalognummer: B14346243
CAS-Nummer: 92490-57-8
Molekulargewicht: 214.73 g/mol
InChI-Schlüssel: LKRTXPDJXWVJHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one is an organic compound with the molecular formula C12H19ClO and a molecular weight of 214.735 g/mol . This compound is characterized by a cyclohexanone core substituted with a chloropent-1-en-2-yl group and a methyl group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one involves several steps. One common method is through the reaction of cyclohexanone with 5-chloropent-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

92490-57-8

Molekularformel

C12H19ClO

Molekulargewicht

214.73 g/mol

IUPAC-Name

3-(5-chloropent-1-en-2-yl)-2-methylcyclohexan-1-one

InChI

InChI=1S/C12H19ClO/c1-9(5-4-8-13)11-6-3-7-12(14)10(11)2/h10-11H,1,3-8H2,2H3

InChI-Schlüssel

LKRTXPDJXWVJHN-UHFFFAOYSA-N

Kanonische SMILES

CC1C(CCCC1=O)C(=C)CCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.